(Z)-but-2-enedioic acid;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine
Overview
Description
(Z)-but-2-enedioic acid;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine is a complex organic compound that combines the properties of both (Z)-but-2-enedioic acid and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by its conjugation with (Z)-but-2-enedioic acid. Common reagents used in these reactions include:
Quinoline derivatives: Synthesized through Friedländer synthesis or Skraup synthesis.
(Z)-but-2-enedioic acid: Prepared via isomerization of maleic acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high yield and purity. This may include:
Catalytic hydrogenation: To reduce any intermediate compounds.
Purification techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the quinoline moiety.
Reduction: Reduction reactions can be used to modify the quinoline ring or the double bond in (Z)-but-2-enedioic acid.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens or other nucleophiles/electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer properties due to the quinoline moiety.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine or quinine.
Butenedioic acid derivatives: Like maleic acid or fumaric acid.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine lies in its combined structure, which may confer unique chemical and biological properties not found in its individual components.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O.C4H4O4/c1-10-6-8-19-16-12(20-11(2)5-4-7-18)9-13(21-3)15(17)14(10)16;5-3(6)1-2-4(7)8/h6,8-9,11,20H,4-5,7,18H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBYPMXZXZQHSW-BTJKTKAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)F.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)F.C(=C\C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76185-43-8 | |
Record name | 1,4-Pentanediamine, N4-(5-fluoro-6-methoxy-4-methyl-8-quinolinyl)-, (2Z)-2-butenedioate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076185438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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